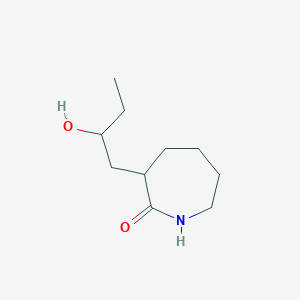

3-(2-Hydroxybutyl)azepan-2-one

Description

Overview of Seven-Membered Lactam Architectures in Organic Synthesis

Seven-membered lactams, also known as ε-caprolactams, are a class of cyclic amides that feature a seven-membered ring. The construction of these rings presents a notable challenge in organic synthesis compared to their five- and six-membered counterparts due to less favorable entropic and enthalpic factors. researchgate.net Nevertheless, their prevalence in natural products and pharmacologically active compounds has driven the development of numerous synthetic strategies. researchgate.netsioc-journal.cn These methods include intramolecular cyclizations, ring-expansion reactions, and various cycloaddition strategies. researchgate.net The inherent ring strain and conformational flexibility of these seven-membered systems impart distinct reactivity and biological activity profiles. mdpi.com The development of efficient and stereoselective methods for their synthesis remains an active area of research, with techniques like N-heterocyclic carbene (NHC) organocatalysis emerging as powerful tools for their construction. sioc-journal.cn

Strategic Importance of Azepan-2-one (B1668282) Scaffolds in Advanced Chemical Sciences

The azepan-2-one scaffold serves as a versatile building block in medicinal chemistry and materials science. Its structure allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives with tailored properties. The strategic incorporation of substituents onto the azepan-2-one ring can significantly influence its biological activity. nih.gov For instance, the introduction of hydroxylated side chains can modulate properties like solubility and receptor binding affinity. The exploration of novel azepane-based scaffolds has revealed their potential in developing treatments for neuropsychiatric disorders, highlighting their importance in drug discovery. nih.govresearchgate.net The adaptability of the azepan-2-one core makes it a valuable platform for the design of new chemical entities with significant potential in various scientific fields. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-(2-hydroxybutyl)azepan-2-one |

InChI |

InChI=1S/C10H19NO2/c1-2-9(12)7-8-5-3-4-6-11-10(8)13/h8-9,12H,2-7H2,1H3,(H,11,13) |

InChI Key |

UAGBRFJJHKVYSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1CCCCNC1=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of Azepan 2 One Systems

Functional Group Interconversions on the Azepan-2-one (B1668282) Backbone

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. fiveable.menumberanalytics.com These reactions are crucial for modifying the chemical properties of the azepan-2-one backbone, allowing for the synthesis of a wide array of derivatives. Common FGIs on the azepan-2-one ring system involve oxidation, reduction, and substitution reactions. fiveable.me

For instance, the hydroxyl group in a substituted azepan-2-one, such as the hypothetical "3-(2-Hydroxybutyl)azepan-2-one," can be oxidized to a ketone functionality using various oxidizing agents. Conversely, a ketone can be reduced to a secondary alcohol. The amino group in derivatives like 3-aminoazepan-2-one (B99726) can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to yield N-substituted products.

The strategic application of FGIs allows chemists to manipulate the reactivity and properties of the azepan-2-one core, paving the way for the synthesis of compounds with desired characteristics. These transformations are often integral steps in the synthesis of complex molecules, including pharmaceuticals and functional materials. numberanalytics.com

Ring-Opening Polymerization of Azepan-2-one Monomers

The ring-opening polymerization (ROP) of azepan-2-one (ε-caprolactam) and its derivatives is a cornerstone of polymer chemistry, leading to the production of polyamides, most notably Nylon 6. chemcess.comrsc.org This process can be initiated by various mechanisms, with anionic ring-opening polymerization (AROP) being a particularly rapid and efficient method. acs.orgmdpi.com

Anionic ring-opening polymerization (AROP) of lactams like azepan-2-one is a chain growth process initiated by strong bases. mdpi.com The mechanism involves the nucleophilic attack of a growing polymer chain end on a monomer molecule. mdpi.com The process is typically initiated by the formation of a lactam anion through the action of a strong, non-nucleophilic base. rsc.org This anion then attacks an activated monomer, often an N-acyllactam, which acts as a co-initiator or activator. rsc.orgacs.org

The propagation step involves the nucleophilic attack of the lactamate anion on the carbonyl group of the imide in the growing polymer chain. rsc.org This regenerates the active species, allowing the polymerization to proceed rapidly, often at temperatures below the melting point of the resulting polyamide. mdpi.comacs.org

The incorporation of functional groups onto the azepan-2-one monomer allows for the synthesis of functionalized polyamides with tailored properties. acs.org For example, the polymerization of azepan-2-one derivatives bearing hydroxyl or ketone groups can lead to polyamides with altered hydrophilicity, crystallinity, and reactivity. researchgate.netacs.org

One strategy involves the synthesis of a substituted azepan-2-one monomer, such as 5-azepane-2-one ethylene (B1197577) ketal, which can be polymerized and subsequently deprotected to yield a ketone-containing polyamide. acs.orgresearchgate.netacs.org This ketone functionality can then be reduced to a hydroxyl group, providing a route to hydrophilic polyamides. acs.orgresearchgate.netacs.org The presence of these functional groups opens up possibilities for further modifications, such as cross-linking, to enhance the material's properties. researchgate.netacs.org

| Monomer | Polymerization Method | Functional Group in Polymer | Potential Application |

| 5-Azepane-2-one ethylene ketal | Anionic Ring-Opening Polymerization | Ketone (after deprotection), Hydroxyl (after reduction) | Photo- and thermosensitive materials, tunable hydrophilicity |

| 3-(3-Propenyl)-2-azepanone | Anionic Ring-Opening Copolymerization | Allyl | Modified polyamides with decreased crystallinity |

Reactivity at the Lactam Nitrogen and Carbonyl Moiety

The lactam functionality, characterized by its nitrogen and carbonyl groups, is a key site for chemical transformations in the azepan-2-one ring. The reactivity at these positions allows for a range of derivatization strategies.

The nitrogen atom of the lactam can be alkylated or acylated. For example, N-methylation of ε-caprolactam can be achieved by reaction with methanol (B129727) in the presence of a dehydrating catalyst. chemcess.com N-Cyanoethylation is another example, where acrylonitrile (B1666552) reacts with the lactam in the presence of a base. tandfonline.com

The carbonyl group of the lactam is susceptible to nucleophilic attack. This is a crucial step in the ring-opening polymerization process. rsc.orgua.es Additionally, the carbonyl group can undergo condensation reactions. researchgate.net The reactivity of the carbonyl can be influenced by the nature of the substituent on the lactam ring and the reaction conditions.

Advanced Functionalization Reactions for Specific Substituent Introduction

Modern synthetic methods offer sophisticated strategies for introducing specific substituents onto the azepan-2-one ring, enabling the creation of highly functionalized and structurally diverse molecules. These advanced reactions often employ metal catalysis or proceed through unique reactive intermediates.

Palladium-mediated cross-coupling reactions, for instance, have been used to functionalize α-halo eneformamides derived from caprolactam, allowing for the introduction of alkenyl, alkynyl, and aryl groups. acs.org This provides a versatile route to 2-substituted azepanes. acs.org

Another approach involves the functionalization of C-H bonds. Rhodium-catalyzed reactions have been developed for the arylation of saturated aza-heterocycles, including azepane. rsc.org Furthermore, radical-mediated reactions provide a powerful tool for the late-stage functionalization of complex molecules containing azine rings, which can be analogous to substituted azepan-2-ones. nih.gov These methods allow for the direct introduction of functional groups at specific positions, often with high selectivity, expanding the accessible chemical space of azepan-2-one derivatives. nih.gov

Stereochemistry and Conformational Analysis of Azepan 2 One Frameworks

Stereoselective Control in Azepan-2-one (B1668282) Synthesis

Achieving stereochemical control during the synthesis of substituted azepan-2-ones is a significant challenge due to the ring's flexibility. Modern synthetic methodologies have enabled the preparation of specific diastereomers and enantiomers, which is critical for developing pharmacologically active agents.

The synthesis of enantiomerically pure or enriched azepan-2-ones often relies on asymmetric strategies, including the use of chiral auxiliaries, catalysts, or starting materials. For instance, a procedure for converting a symmetrical 4-substituted cyclohexanone (B45756) into an enantiomerically pure 5-substituted azepan-2-one has been described. nih.gov This method utilizes a ring-expansion reaction with a chiral 1,3-azidopropanol derivative, achieving high diastereoselectivity. nih.gov The synthesis of (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one, a key intermediate for the migraine drug candidate telcagepant, was accomplished via a highly diastereoselective rhodium-catalyzed arylboronic acid addition to a nitroalkene. nih.gov

Organocatalysis has also emerged as a powerful tool. A novel domino reaction strategy using an organocatalyst facilitates the enantioselective synthesis of aza-seven-membered rings. rsc.org This approach involves the annulation of α-ketoamides with enals to form an oxygen-bridged azepane, which can then be converted to various optically active azepanone derivatives with high stereoselectivity. rsc.org Another strategy involves the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives through the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates substituents at the C2 and C5 positions. acs.orgnih.gov

Furthermore, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved using osmium-catalyzed tethered aminohydroxylation, which allows for the introduction of an amine group with complete regio- and stereocontrol. nih.gov The alkylation of chiral seven-membered rings fused to tetrazoles has also been shown to be highly diastereoselective. researchgate.net

Table 1: Examples of Stereoselective Synthesis of Azepan-2-one Derivatives

| Target Compound/Class | Key Synthetic Strategy | Stereochemical Outcome | Reference |

|---|---|---|---|

| (R)-5-tert-butylazepan-2-one | Ring-expansion of a cyclohexanone with a chiral azidopropanol | High enantiopurity | nih.gov |

| (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one | Hayashi-Miyaura Rh-catalyzed arylboronic acid addition | High diastereoselectivity | nih.gov |

| Optically active azepanone derivatives | Organocatalyzed domino temporary-bridge strategy | High diastereo- and enantioselectivities | rsc.org |

| (2S,5S)-5-substituted-azepane-2-carboxylates | Oxidative cleavage of aza-bicyclo[3.2.2]nonene | Stereoselective generation of C2 and C5 substituents | acs.orgnih.gov |

| Azepan-4-ones | Gold-catalyzed [5 + 2] annulation | Good to excellent diastereoselectivities | rsc.org |

| Pentahydroxylated azepane | Osmium-catalyzed tethered aminohydroxylation | Total regio- and stereocontrol | nih.gov |

The conditions under which a reaction is performed can significantly influence the stereochemical outcome. Factors such as temperature, solvent, and the choice of catalyst or Lewis acid can alter the selectivity of a reaction.

In the synthesis of allylic alcohol precursors to azepanes, the addition of vinylmagnesium bromide to an aldehyde showed poor stereoselectivity at 0 °C (1.1:1 diastereomeric ratio). nih.gov However, decreasing the reaction temperature to -78 °C improved the diastereomeric ratio to 2.3:1. nih.gov The introduction of a Lewis acid, specifically BF₃·Et₂O, further enhanced the diastereoselectivity to 3:1 while maintaining a good yield. nih.gov This demonstrates that both temperature and additives can be fine-tuned to control stereochemistry.

Similarly, in the silyl-aza-Prins cyclization to form azepane derivatives, the choice of Lewis acid catalyst was found to be critical. researchgate.net The use of indium(III) chloride (InCl₃) selectively produced trans-azepanes in high yields and with good to excellent diastereoselectivity. In contrast, employing trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as the catalyst led to the formation of tetrahydropyran (B127337) derivatives instead. researchgate.net Gold-catalyzed reactions have also been developed for the efficient synthesis of azepan-4-ones, demonstrating high regioselectivities and good to excellent diastereoselectivities. rsc.org

Table 2: Effect of Reaction Conditions on Diastereoselectivity in Azepane Synthesis

| Reaction | Conditions | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|

| Addition of vinylmagnesium bromide to aldehyde 1 | None, 0 °C | 1.1:1 | 79% | nih.gov |

| Addition of vinylmagnesium bromide to aldehyde 1 | None, -78 °C | 2.3:1 | 54% | nih.gov |

| Addition of vinylmagnesium bromide to aldehyde 1 | ZnCl₂ (1.2 equiv), 0 °C | 2.5:1 | 51% | nih.gov |

| Addition of vinylmagnesium bromide to aldehyde 1 | BF₃·Et₂O (1.2 equiv), -78 °C | 3:1 | 69% | nih.gov |

| Silyl-aza-Prins Cyclization | InCl₃ catalyst | Good to excellent diastereoselectivity | High | researchgate.net |

| Silyl-aza-Prins Cyclization | TMSOTf catalyst | Leads to tetrahydropyran derivatives | - | researchgate.net |

Conformational Preferences and Dynamics of the Seven-Membered Lactam Ring

The seven-membered ring of azepan-2-one is not planar and exists in a dynamic equilibrium between several conformations. The study of these conformations is essential as the three-dimensional shape of the molecule dictates its interactions with biological targets.

Computational studies, along with experimental techniques like NMR spectroscopy and X-ray crystallography, have shown that the azepan-2-one (ε-caprolactam) ring can adopt several conformations, primarily (pseudo) 'chair' and 'boat' forms. rsc.orgscispace.com The most stable conformation for the parent ε-caprolactam is widely accepted to be the chair form. researchgate.net Quantum chemical calculations have identified two energetically favored pseudo-chair conformations, often designated as ¹,ᴺC₄ and ⁴C₁,ᴺ. rsc.org Twist-chair conformations are also found to be stable, with the pure chair forms sometimes acting as transition states. researchgate.net A twist-boat conformer has also been identified, though it is higher in energy than the most stable chair form. smu.edu The diazepine (B8756704) ring, a related seven-membered structure, also adopts a boat-like shape. nih.gov

The presence of substituents on the azepan-2-one ring significantly influences the conformational equilibrium. Generally, substituents prefer to occupy equatorial or pseudo-equatorial positions to minimize steric hindrance. rsc.org For example, in cis-disubstituted caprolactams, a single chair form with both substituents in equatorial positions is observed. rsc.org However, the corresponding trans-isomers can exist as an equilibrium mixture of two chair conformers, where substituents can occupy either axial or equatorial positions. rsc.org

The introduction of a double bond, for instance between C2 and C3, tends to flatten the chair conformation of the seven-membered ring. rsc.org The nature of the substituent itself is also critical. The incorporation of a fluorine atom can have a subtle but powerful rigidifying effect on the ring, though its impact is highly dependent on the other substituents present. beilstein-journals.org In some cases, a fluorine substituent can lock the ring into a single dominant conformation in solution. beilstein-journals.org The steric bulk of a substituent on the ring nitrogen can also affect the conformation of the azepine ring and the geometry around the nitrogen atom. researchgate.net

The azepan-2-one ring is conformationally mobile, undergoing ring inversion between different conformers. acs.orgnih.gov This process involves the interconversion of equivalent ring shapes, such as the two chair forms (e.g., ¹,ᴺC₄ and ⁴C₁,ᴺ). rsc.orgacs.orgnih.gov The energy barrier for this inversion is a key parameter describing the ring's flexibility. For ε-caprolactam, the free energy of activation (ΔG‡) for the inversion of the most stable chair conformation has been calculated and measured to be approximately 10.3-10.5 kcal/mol. researchgate.net This barrier is higher than that of the related cycloheptene (B1346976) (5.0 kcal/mol) but comparable to that of ε-caprolactone (8.4 kcal/mol). researchgate.net For some related 1,4-diazepine derivatives, calculated ring inversion barriers range from 10.9 to 17.6 kcal/mol, in good agreement with experimental data. nih.gov The interplay between ring inversion and nitrogen atom inversion is another dynamic process that affects the stereochemistry of N-substituted azepanes. researchgate.net

Advanced Spectroscopic Characterization of 3 2 Hydroxybutyl Azepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(2-Hydroxybutyl)azepan-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for determining the basic structure and atom connectivity.

The ¹H NMR spectrum would be expected to display distinct signals for each unique proton environment in the molecule. The protons on the azepan-2-one (B1668282) ring would typically appear as complex multiplets in the δ 1.5-3.5 ppm range. The proton attached to the nitrogen (N-H) of the lactam would likely present as a broad singlet. Protons of the hydroxybutyl side chain would have characteristic chemical shifts: the methyl group (-CH₃) would be an upfield triplet, the methylene (B1212753) group (-CH₂-) a multiplet, and the methine proton adjacent to the hydroxyl group (-CH(OH)-) a downfield multiplet. The hydroxyl (-OH) proton itself would appear as a broad, exchangeable signal.

The ¹³C NMR spectrum provides information on the carbon skeleton. A key downfield signal would correspond to the carbonyl carbon (C=O) of the lactam ring, typically appearing around δ 175-180 ppm. The carbons of the azepan-2-one ring would resonate in the δ 25-50 ppm region. The four carbons of the hydroxybutyl side chain would show distinct signals, with the carbon bearing the hydroxyl group (C-OH) resonating further downfield (typically δ 60-75 ppm) compared to the other aliphatic carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~178 |

| CH (C3) | Multiplet | ~45-55 |

| CH₂ (C4) | Multiplet | ~25-35 |

| CH₂ (C5) | Multiplet | ~25-35 |

| CH₂ (C6) | Multiplet | ~35-45 |

| CH₂ (C7) | Multiplet | ~35-45 |

| NH | Broad Singlet | - |

| CH (C1' of butyl) | Multiplet | ~30-40 |

| CH(OH) (C2' of butyl) | Multiplet | ~65-75 |

| CH₂ (C3' of butyl) | Multiplet | ~20-30 |

| CH₃ (C4' of butyl) | Triplet | ~10-15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. youtube.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the azepane ring and, crucially, along the entire hydroxybutyl side chain, confirming its linear structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is critical for connecting different structural fragments. For this molecule, a key HMBC correlation would be observed between the protons on C1' of the butyl chain and the C3 carbon of the azepane ring, unequivocally proving the substitution site. beilstein-journals.org

The structure of this compound contains two chiral centers: at the C3 position of the azepane ring and the C2' position of the hydroxybutyl side chain. This gives rise to the possibility of four stereoisomers (two pairs of diastereomers). Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the spatial proximity of protons, providing insights into the relative stereochemistry and the preferred conformation of the seven-membered ring and the side chain. Analysis of proton-proton coupling constants (J-values) can also yield valuable information about dihedral angles and conformational preferences.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a molecule like this compound (C₁₀H₁₉NO₂), the expected monoisotopic mass is approximately 185.1416 g/mol .

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). This accuracy allows for the unambiguous determination of the elemental formula of the compound, confirming that it corresponds to C₁₀H₁₉NO₂. Analysis of the fragmentation pattern in the MS/MS spectrum would likely show characteristic losses, such as the loss of a water molecule (H₂O) from the hydroxyl group or cleavage of the hydroxybutyl side chain, providing further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule by examining its interaction with electromagnetic radiation. mu-varna.bgfarmaciajournal.com

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, the spectrum would be dominated by characteristic absorption bands confirming its key functional groups. ijrpas.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3200-3600 |

| N-H (Lactam) | Stretching | 3100-3500 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I band) | Stretching, strong | 1630-1680 |

| C-N | Stretching | 1180-1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the amide functional group within the lactam ring. This group typically exhibits a weak n→π* transition at a wavelength (λ_max) around 210-230 nm. The lack of extensive conjugation means no significant absorption is expected in the visible region of the spectrum. mu-varna.bg

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the spatial arrangement of atoms within a crystalline solid. springernature.comnih.govwikipedia.org This powerful analytical method can directly reveal the connectivity of atoms and the complete stereochemistry of a molecule, including the relative and absolute configurations of all chiral centers. springernature.com The determination of absolute configuration is crucial for understanding the specific biological and pharmacological properties of enantiomerically pure compounds. purechemistry.org

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles that define the molecule's structure.

For chiral molecules, the determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de When the X-ray wavelength used is near the absorption edge of a heavier atom in the structure, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h -k -l), which would otherwise be identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration (i.e., R or S) of the stereocenters in the molecule. unifr.ch

While specific crystallographic data for this compound is not publicly available, the principles of the technique remain universally applicable. The presence of oxygen and nitrogen atoms in the molecule can be sufficient for the determination of its absolute configuration using modern diffractometers and computational methods.

Single crystal X-ray diffraction is not only pivotal for determining stereochemistry but also provides the most precise information about the conformation of a molecule in the solid state. The resulting crystal structure reveals the preferred arrangement of the molecule's atoms, including the puckering of rings and the orientation of substituents.

For this compound, the conformation of the seven-membered azepan-2-one (ε-caprolactam) ring is of particular interest. Studies on substituted ε-caprolactams have shown that the seven-membered ring typically adopts a chair-type conformation. rsc.orgrsc.orgresearchgate.net This chair conformation is characterized by a planar lactam group (the O=C-N-H segment). rsc.org

The substituents on the caprolactam ring play a crucial role in dictating the finer details of the ring's conformation and their own spatial orientation. Generally, substituents on caprolactam rings tend to favor an equatorial position to minimize steric strain. rsc.org However, the introduction of bulky groups or specific electronic interactions can lead to an axial orientation. rsc.org In the case of this compound, the 2-hydroxybutyl group at the C3 position would be expected to influence the puckering of the caprolactam ring. The specific dihedral angles within the ring would adjust to accommodate this substituent in the most energetically favorable position, which is anticipated to be an equatorial orientation to reduce steric hindrance.

The solid-state conformation is also influenced by intermolecular interactions, such as hydrogen bonding. The hydroxyl group and the amide N-H group in this compound are capable of forming hydrogen bonds, which can significantly impact the crystal packing and the observed molecular conformation.

To illustrate the type of data obtained from single crystal X-ray diffraction studies of related compounds, the following tables present representative crystallographic parameters for substituted ε-caprolactams.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) |

| Substituted ε-caprolactam 1 | C8H13NO3 | Monoclinic | P21/c | 10.345(3) | 8.012(2) | 11.234(3) | 109.34(3) |

| Substituted ε-caprolactam 2 | C7H11NO3 | Monoclinic | P21/c | 10.689(2) | 7.891(2) | 10.987(2) | 115.67(3) |

Data for illustrative purposes, based on published data for similar substituted caprolactam structures. rsc.org

| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (˚) | Selected Torsion Angles (˚) |

| Substituted ε-caprolactam 1 | C=O: 1.23, C-N: 1.34, C-C (ring): 1.52-1.54 | O=C-N: 123.5, C-N-C: 121.8 | C2-C3-C4-C5: -75.4 |

| Substituted ε-caprolactam 2 | C=O: 1.22, C-N: 1.33, C-C (ring): 1.51-1.53 | O=C-N: 124.1, C-N-C: 122.3 | C2-C3-C4-C5: -78.1 |

Data for illustrative purposes, based on published data for similar substituted caprolactam structures. rsc.org

These tables showcase the precision with which bond lengths, angles, and torsion angles can be determined, providing a complete picture of the molecule's conformation in the solid state. Such data would be invaluable for a detailed understanding of the structural characteristics of this compound.

Computational Chemistry and Molecular Modeling of Azepan 2 One Systems

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum chemical techniques used to solve the electronic Schrödinger equation, providing accurate predictions of molecular properties from first principles. nih.gov These approaches are instrumental in characterizing the nuances of substituted azepan-2-one (B1668282) structures.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. scm.com For a substituted azepan-2-one like 3-(2-Hydroxybutyl)azepan-2-one, DFT calculations, often employing hybrid functionals such as B3LYP, are used to determine the most stable three-dimensional arrangement of atoms. nih.govnih.gov This process elucidates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Studies on related substituted caprolactams have shown that the seven-membered ring typically adopts a chair-type conformation. scispace.comrsc.org The orientation of substituents, such as the 2-hydroxybutyl group at the C3 position, is a critical outcome of geometry optimization. The substituent can reside in either an axial or equatorial position, and the relative stability of these orientations is influenced by steric and electronic factors, including potential intramolecular hydrogen bonding between the hydroxyl group and the lactam carbonyl.

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which governs its reactivity. Key parameters derived from these calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's susceptibility to electrophilic and nucleophilic attack.

Electron Density and Electrostatic Potential: Mapping the electron density and molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, highlighting sites for potential intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule. nih.gov

Table 1: Representative Theoretical Bond Lengths in an Optimized Azepan-2-one Ring This table presents typical bond lengths for the core azepan-2-one ring based on computational studies of caprolactam and its derivatives. Actual values for this compound would require specific calculations.

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| C=O | 1.23 - 1.25 |

| C-N | 1.35 - 1.37 |

| N-C(alpha) | 1.46 - 1.48 |

| C-C (ring) | 1.52 - 1.55 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These calculations also predict the molecule's infrared (IR) and Raman spectra. nih.gov The computed vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. iu.edu.sa

For this compound, key predicted vibrational frequencies would include:

C=O stretch: Typically a strong absorption in the IR spectrum, characteristic of the lactam carbonyl group.

N-H stretch: Corresponding to the amide N-H bond.

O-H stretch: From the hydroxyl group of the substituent.

C-H stretches: From the methylene (B1212753) groups of the ring and the butyl side chain.

Comparing the theoretically predicted spectrum with experimental data can help validate the computed structure and provide a detailed understanding of the molecule's vibrational properties. mdpi.commdpi.com

DFT calculations are highly effective for determining the relative energies of different conformers and the thermodynamics of chemical reactions. nih.govmdpi.com For this compound, this involves calculating the energies of various ring conformations (e.g., chair, boat) and different rotamers of the 2-hydroxybutyl side chain.

The results of these calculations allow for the determination of key thermodynamic parameters:

Relative Energies (ΔE): To identify the most stable conformer.

Enthalpy (H) and Gibbs Free Energy (G): To assess the thermodynamic favorability of different conformers and reaction pathways under specific conditions. mdpi.com

Transition States: Locating transition state structures allows for the calculation of activation energies, providing insight into the kinetics of conformational interconversions or chemical reactions.

Conformational Landscape Exploration via Computational Methods

The process involves:

A systematic or stochastic conformational search to identify all low-energy conformers.

Geometry optimization and frequency calculations for each conformer to obtain their Gibbs free energies.

Calculation of the population of each conformer using the Boltzmann equation.

Averaging of molecular properties (e.g., NMR chemical shifts, dipole moment) based on the calculated populations. anu.edu.au

This approach is crucial for accurately predicting properties that are sensitive to molecular conformation. nih.gov

While quantum mechanical methods provide high accuracy, they are computationally expensive for exploring the conformational space of larger molecules over longer timescales. Molecular mechanics (MM) force fields offer a more computationally efficient alternative.

Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. They are well-suited for rapid conformational searches to identify a broad range of possible structures, which can then be further refined using higher-level DFT or ab initio calculations.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. nih.gov For this compound, an MD simulation can reveal:

The dynamics of conformational transitions between different ring puckering modes.

The flexibility and preferred orientations of the 2-hydroxybutyl side chain.

The nature and lifetime of intramolecular hydrogen bonds.

The behavior of the molecule in a solvent, providing insights into solute-solvent interactions. mdpi.com

MD simulations offer a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations. schrodinger.com

Table 2: Hierarchy of Computational Methods for Azepan-2-one Analysis This table outlines the typical application and trade-offs of different computational methods in the study of azepan-2-one systems.

| Method | Primary Application | Advantages | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Rapid conformational searching | Computationally very fast; suitable for large systems | Lower accuracy; depends on force field parameterization |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties, energetics | Good balance of accuracy and computational cost | Can be computationally demanding for large systems |

| Ab Initio (e.g., MP2, CCSD(T)) | High-accuracy energy and property calculations | High accuracy; systematically improvable | Computationally very expensive; limited to smaller systems |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational dynamics | Provides dynamic information; can include solvent effects | Accuracy limited by the underlying force field; long simulations can be costly |

Computational NMR Chemical Shift Prediction for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. nih.govnih.gov However, the unambiguous assignment of complex spectra, especially for molecules with multiple stereocenters like this compound, can be challenging. Computational prediction of NMR chemical shifts has emerged as an indispensable tool for verifying proposed structures and assigning stereochemistry with high confidence. nih.govresearchgate.net

The standard approach involves the use of quantum mechanical methods, most notably Density Functional Theory (DFT), to calculate the isotropic magnetic shielding constants of atomic nuclei in a molecule. researchgate.netmdpi.com The process typically begins with a conformational search to identify the low-energy conformers of the target molecule. Each of these conformers is then subjected to geometry optimization using a selected level of theory, such as B3LYP with a 6-31G* basis set. nih.gov

Following optimization, NMR shielding tensors are calculated for each atom in each conformer, commonly using the Gauge-Independent Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-31+G**) to improve accuracy. nih.gov These calculated shielding constants (σ_calc) are then converted into chemical shifts (δ_calc) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ_calc = σ_TMS - σ_calc).

The resulting predicted chemical shifts for each candidate structure are then compared against the experimental NMR data. A strong correlation, often assessed by the mean absolute error (MAE), between the calculated and experimental shifts provides powerful evidence for the correctness of the proposed structure. scispace.com For diastereomers, which can have very similar but distinct NMR spectra, this method is particularly valuable.

To statistically validate a structural assignment among several possibilities, the DP4+ probability analysis is often employed. nih.gov This method uses the calculated ¹H and ¹³C NMR data for all possible isomers to determine the statistical likelihood that a given candidate structure matches the experimental data. nih.gov

Below is a representative table illustrating how computational data would be compared with experimental values for the structural verification of a specific diastereomer, for instance, (3S,2'R)-3-(2-Hydroxybutyl)azepan-2-one.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ||

|---|---|---|---|---|

| Experimental | Calculated (GIAO/DFT) | Experimental | Calculated (GIAO/DFT) | |

| C2 (C=O) | - | - | 178.5 | 179.2 |

| C3 | 2.85 | 2.89 | 48.2 | 48.9 |

| C4 | 1.80, 1.95 | 1.83, 1.99 | 29.5 | 30.1 |

| C5 | 1.65 | 1.68 | 27.8 | 28.3 |

| C6 | 1.50 | 1.54 | 36.4 | 37.0 |

| C7 | 3.20 | 3.25 | 42.1 | 42.8 |

| C1' | 1.90, 2.10 | 1.94, 2.13 | 35.1 | 35.8 |

| C2' (CH-OH) | 3.85 | 3.90 | 70.3 | 71.0 |

| C3' | 1.45 | 1.48 | 25.9 | 26.5 |

| C4' | 0.92 | 0.95 | 14.1 | 14.6 |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are a fundamental tool for investigating the mechanisms of organic reactions, providing detailed information on transition states, intermediates, and reaction energy profiles. researchgate.netresearchgate.net Such studies can reveal the feasibility of a proposed reaction pathway, explain observed regioselectivity or stereoselectivity, and guide the optimization of reaction conditions.

For reactions involving azepan-2-one systems, such as the synthesis of this compound or its subsequent transformations, DFT calculations can be used to map the entire potential energy surface. nih.gov This involves locating the geometries of all stationary points—reactants, products, intermediates, and transition states—and calculating their corresponding energies.

A key application is in understanding the mechanism of lactamization to form the azepan-2-one ring. For example, the intramolecular cyclization of a 6-amino-4-hydroxyoctanoic acid derivative could be a route to the target compound. Quantum chemical modeling can compare different potential pathways, such as acid- or base-catalyzed mechanisms, by calculating the activation energies (ΔG‡) for each rate-determining step. The pathway with the lowest activation barrier is predicted to be the most favorable kinetically.

Furthermore, these studies can explain the stereochemical outcome of a reaction. By calculating the activation energies for the transition states leading to different diastereomers, chemists can predict which product will be formed preferentially. For instance, in the synthesis of this compound, the formation of the C3-C2' bond could lead to four possible diastereomers. Modeling the transition states for the formation of each can elucidate the energetic factors that control the stereoselectivity.

The data generated from these studies, including activation energies, reaction energies, and the geometries of transition states, provide a comprehensive picture of the reaction dynamics.

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Formation of (3S,2'R)-isomer | TS-SR | 18.5 | Minor Product |

| Formation of (3S,2'S)-isomer | TS-SS | 15.2 | Major Product |

| Formation of (3R,2'R)-isomer | TS-RR | 15.4 | Major Product |

| Formation of (3R,2'S)-isomer | TS-RS | 18.9 | Minor Product |

This analysis is crucial not only for academic understanding but also for practical applications in process chemistry and drug development, where controlling reaction outcomes is essential. nih.govpatonlab.com

Structure Activity Relationship Sar Investigations for Azepan 2 One Derivatives

Systematic Exploration of Substituent Effects on Molecular Recognition

The biological activity of a molecule can be finely tuned by the addition, removal, or modification of chemical groups, known as substituents. The systematic exploration of these substituent effects is a fundamental aspect of SAR studies. By altering the electronic, steric, and hydrophobic properties of a lead compound, researchers can map the chemical space required for effective molecular recognition by a biological target.

For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution of a molecule, potentially affecting its ability to form hydrogen bonds or other electrostatic interactions with a receptor. Conversely, electron-donating groups can have the opposite effect. researchgate.net The size and shape of a substituent (steric effects) can also influence how well a molecule fits into a binding pocket.

In a hypothetical study of 3-(2-Hydroxybutyl)azepan-2-one derivatives, one might explore the effects of substituting various groups on the butyl side chain or the azepane ring. The findings could be tabulated to show the relationship between the substituent and a measure of biological activity, such as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Substituent Effects on the IC50 of this compound Derivatives

| Derivative | Substituent at C4 of Butyl Chain | Nature of Substituent | Hypothetical IC50 (µM) |

|---|---|---|---|

| 1 | -H | (Reference Compound) | 15.2 |

| 2 | -F | Electron-withdrawing | 10.8 |

| 3 | -OH | Hydrogen-bond donor | 7.5 |

| 4 | -CH3 | Electron-donating, Hydrophobic | 22.1 |

| 5 | -OCH3 | Electron-donating, Polar | 18.9 |

Quantitative structure-activity relationship (QSAR) studies can provide a more detailed understanding of these effects by correlating various physicochemical descriptors with biological activity. researchgate.net For example, a QSAR model for a series of aryloxypropanolamine compounds demonstrated a clear relationship between steric, electrostatic, hydrophobic, and hydrogen-bonding properties and their agonistic activity at the β3-adrenergic receptor. mdpi.com Such models can be invaluable for predicting the activity of novel derivatives before their synthesis.

Ligand-Target Interaction Analysis through Molecular Modeling

Molecular modeling has become an indispensable tool in modern drug discovery, providing detailed insights into how a ligand (such as a this compound derivative) interacts with its biological target at an atomic level. frontiersin.org Techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to visualize and analyze the binding of a ligand to a receptor, helping to explain observed SAR data and guide the design of more potent and selective compounds. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This allows for the identification of key interactions, such as:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Electrostatic interactions: These involve charged or polar groups on the ligand and receptor.

Pi-stacking interactions: These can occur between aromatic rings on the ligand and receptor. mdpi.com

For example, in a study of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors, molecular dynamics simulations were used to identify the key interactions between the compounds and the target enzyme. researchgate.net Similarly, MD simulations of vasodilatory compounds with their target receptors helped to elucidate their binding modes and stability. mdpi.com

A hypothetical molecular modeling study of this compound derivatives could yield data on their binding energies and key interactions with a target protein, as illustrated in the table below.

Table 2: Hypothetical Molecular Modeling Data for Azepan-2-one (B1668282) Derivatives

| Derivative | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | -7.8 | Hydrogen bond with SER-124, Hydrophobic interaction with LEU-88 |

| 2 | -8.5 | Additional hydrogen bond with ASN-120 |

| 3 | -9.2 | Pi-stacking with PHE-210 |

| 4 | -6.5 | Steric clash with MET-92 |

These computational approaches are essential for understanding the structural basis of drug action and for making informed decisions in the design of new therapeutic agents. biorxiv.org

Conformational Flexibility and Its Impact on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is not static. Molecules, particularly those with rotatable bonds, can exist in a variety of conformations. This conformational flexibility can have a significant impact on molecular recognition, as a molecule must adopt a specific conformation to bind effectively to its target. nih.gov

The this compound molecule possesses several rotatable bonds, both in its seven-membered azepane ring and in its hydroxybutyl side chain. The azepane ring can adopt various chair and boat-like conformations, while the side chain can rotate freely around its single bonds. The presence of a binding partner can influence which conformation is most stable.

Understanding the conformational preferences of a ligand is crucial for designing molecules that are pre-organized for binding, which can lead to improved affinity and selectivity. Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of a molecule and its complex with a target, providing insights into the dynamic nature of their interaction. researchgate.net

Table 3: Hypothetical Conformational Energy Profile of a this compound Derivative

| Conformation | Dihedral Angle (C2-C3-C1'-C2') | Relative Energy (kcal/mol) in Solution | Relative Energy (kcal/mol) in Binding Site |

|---|---|---|---|

| A | 60° | 0.0 | -5.2 (Bioactive) |

| B | 180° | -1.5 | 2.1 |

| C | -60° | 0.2 | 3.5 |

The bioactive conformation is the specific shape a molecule adopts when it binds to its target. Identifying this conformation is a key goal of SAR studies, as it provides a template for the design of new, more rigid analogs that are "locked" in the bioactive shape, potentially leading to higher potency.

Influence of Stereochemistry on Structural Performance

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction between a drug and its biological target. Since most biological targets, such as enzymes and receptors, are chiral, they can differentiate between the stereoisomers of a chiral drug, often leading to significant differences in biological activity. nih.gov

The this compound molecule has two chiral centers: one at the C3 position of the azepane ring and another at the C2 position of the hydroxybutyl side chain. This gives rise to four possible stereoisomers: (3R, 2'R), (3S, 2'S), (3R, 2'S), and (3S, 2'R).

It is common for one stereoisomer to be significantly more active than the others, as it will have the optimal spatial arrangement of functional groups to interact with the binding site of the target. In some cases, one stereoisomer may be responsible for the desired therapeutic effect, while another may be inactive or even contribute to undesirable side effects.

Therefore, a thorough SAR investigation must include the synthesis and biological evaluation of all possible stereoisomers of a chiral compound. This allows for the identification of the most active stereoisomer, known as the eutomer, and provides a clearer understanding of the three-dimensional requirements of the binding site.

Table 4: Hypothetical Biological Activity of this compound Stereoisomers

| Stereoisomer | Configuration | Hypothetical Activity (IC50 in µM) |

|---|---|---|

| 1 | (3R, 2'R) | 5.2 |

| 2 | (3S, 2'S) | 98.6 |

| 3 | (3R, 2'S) | 25.1 |

| 4 | (3S, 2'R) | 47.3 |

The differences in activity between stereoisomers underscore the importance of controlling stereochemistry during the drug design and synthesis process to maximize therapeutic benefit. nih.gov

Advanced Applications of Azepan 2 One Derivatives in Chemical Sciences

Role as Versatile Intermediates in Complex Organic Synthesis

The azepane ring system is a valuable scaffold in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. Azepan-2-one (B1668282) derivatives serve as key intermediates, providing a robust framework that can be elaborated into more complex structures. The functional groups appended to the azepane ring, such as the hydroxybutyl group in 3-(2-Hydroxybutyl)azepan-2-one, offer reactive handles for subsequent chemical transformations.

Recent synthetic methodologies have focused on creating diverse and challenging non-fused N-aryl azepane derivatives. rsc.org For instance, a palladium-catalyzed process that proceeds under mild conditions allows for the synthesis of these structures with carbon dioxide as the only byproduct. rsc.org The resulting products, containing carbonyl and alkenyl functionalities, are readily converted into a range of other highly functionalized azepanes. rsc.org This versatility is highlighted by the formal synthesis of a Proheptazine derivative, a compound of pharmaceutical interest. rsc.org

Furthermore, molybdenum-catalyzed asymmetric allylic alkylation has been developed to construct enantioenriched 1,4-dicarbonyl compounds. acs.org One of the intermediates in this process is a known precursor to an enantioenriched azepane, which can be further elaborated to access antibacterial agents with very high levels of enantiopurity. acs.org This demonstrates the critical role of azepane intermediates in achieving stereocontrolled synthesis of biologically active molecules. The strategic use of multicomponent reactions (MCRs) also represents a powerful, atom-economic tool for the efficient synthesis of complex, biologically active molecules from simple precursors. nih.gov

The parent compound, azepan-2-one (ε-caprolactam), is a large-scale industrial intermediate itself, primarily for the production of Nylon 6. wikipedia.orgnih.gov The synthesis of caprolactam is a major industrial process, often involving a Beckmann rearrangement of cyclohexanone (B45756) oxime. nih.govnih.gov The development of greener, single-step catalytic methods for its production continues to be an area of active research. nih.gov

Table 1: Examples of Azepane Derivatives as Synthetic Intermediates

| Intermediate Class | Synthetic Method | Target Molecule/Class | Significance |

|---|---|---|---|

| N-Aryl Azepanes | Pd/LA-catalyzed [5 + 2] annulation | Proheptazine derivative | Access to challenging non-fused N-aryl azepanes under mild conditions. rsc.org |

| Enantioenriched Azepanes | Mo-catalyzed asymmetric allylic alkylation | Antibacterial agents | Enables construction of highly enantioenriched complex molecules. acs.org |

| ε-Caprolactam | Beckmann rearrangement | Nylon 6 | Major industrial intermediate for polymer synthesis. wikipedia.orgnih.gov |

Applications in Functional Polymer Design and Materials Science

The most prominent application of an azepan-2-one derivative in materials science is the use of the parent compound, ε-caprolactam, as the monomer for the synthesis of Nylon 6. wikipedia.org This conversion is achieved through ring-opening polymerization, a process that has been extensively industrialized to produce a vast quantity of fibers and plastics used globally. wikipedia.org

The properties of Nylon 6 can be tailored by incorporating functionalized azepan-2-one derivatives, such as this compound, as co-monomers. The hydroxyl group present on this derivative can serve several purposes:

Altering Physical Properties: The incorporation of such a side chain can disrupt the regular packing of polymer chains, leading to changes in crystallinity, melting point, and mechanical properties.

Providing Reactive Sites: The hydroxyl groups along the polymer backbone can act as sites for post-polymerization modification. This allows for the grafting of other polymer chains or the attachment of specific functional molecules, leading to materials with tailored surface properties or functionalities.

Enhancing Hydrophilicity: The presence of hydroxyl groups can increase the hydrophilicity of the resulting polymer, which could be advantageous for applications in moisture-absorbing fabrics or biocompatible materials.

The field of ring-opening polymerization is not limited to lactams. Extensive research has been conducted on the ROP of other cyclic esters, like lactide, to produce biodegradable polyesters such as polylactic acid (PLA). d-nb.info The catalysts used in these polymerizations are often sophisticated metal-ligand complexes, where the ligand structure plays a crucial role in controlling the polymerization rate and the stereochemistry of the resulting polymer. d-nb.info Similar principles can be applied to the ROP of substituted azepan-2-ones to create novel functional polyamides.

Development of Novel Molecular Scaffolds for Chemical Biology Research

In medicinal chemistry and chemical biology, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The azepane ring is considered a valuable scaffold for drug discovery due to its three-dimensional structure, which allows for the presentation of substituents in precise spatial orientations.

Systematic exploration of chemical databases has revealed that a vast number of simple, novel molecular scaffolds, including fused azepanes, remain unexploited for drug discovery. nih.gov Research into such unexplored scaffolds has led to the synthesis of novel chiral bicyclic azepanes that exhibit potent neuropharmacological activity. nih.gov For example, an N-benzylated azepane was identified as a potent inhibitor of monoamine transporters, highlighting the potential of these scaffolds in developing treatments for neuropsychiatric disorders. nih.gov

The concept of a "privileged scaffold" is well-established in medicinal chemistry, with structures like β-lactams and oxazolidinones being key components in numerous approved drugs. researchgate.netnih.govrsc.org The azepan-2-one ring, as a seven-membered lactam, offers a different region of chemical space to explore. By creating derivatives of this scaffold, researchers can generate libraries of compounds for phenotypic screening programs to identify new ligand-protein interactions and discover novel drug targets. researchgate.net The development of versatile synthetic methods is crucial for accessing structurally diverse libraries based on these scaffolds. nih.govnih.gov

Table 2: Azepane Scaffolds in Biological Research

| Scaffold Type | Biological Target/Application | Research Finding |

|---|---|---|

| Chiral Bicyclic Azepane | Monoamine Transporters (NET, DAT), σ-1R | Identified as potent inhibitors with potential for treating neuropsychiatric disorders. nih.gov |

| Enantioenriched Azepane | Bacterial targets | Serves as a key intermediate in the synthesis of novel antibacterial agents. acs.org |

| General Azepane Derivatives | Diverse biological targets | The scaffold is used to generate molecular diversity for drug discovery and chemical biology. rsc.org |

Catalyst Design and Ligand Development Based on Azepan-2-one Structures

In transition-metal catalysis, ligands play a pivotal role by binding to the metal center and modulating its steric and electronic properties. This control is essential for achieving high activity, selectivity, and stereocontrol in chemical reactions. researchgate.net The design of novel ligands is a continuous focus of research to enable new chemical transformations.

While direct use of this compound as a ligand is not widely documented, its structural features suggest potential applications in this area. The nitrogen and carbonyl oxygen atoms of the lactam ring could coordinate to a metal center in a bidentate fashion. Furthermore, the hydroxyl group on the side chain offers a third potential coordination site.

Key principles in ligand and catalyst design include:

Chirality: For asymmetric catalysis, which is crucial for producing single-enantiomer drugs, chiral ligands are required. Chiral derivatives of azepan-2-one, including this compound with its stereocenter, could be developed into ligands for enantioselective transformations.

Ancillary Ligands: The performance of a metal catalyst is heavily dependent on the ancillary ligands that stabilize the metal center and create the desired reactive environment. d-nb.inforesearchgate.net The development of new ligand classes, such as sophisticated phosphines or N-heterocyclic carbenes, has been transformative for fields like palladium-catalyzed cross-coupling. researchgate.net

Structured Catalysts: Beyond the molecular level, catalyst performance can be enhanced by using structured supports like foams or monoliths. mdpi.com These supports improve mass and heat transfer, which is critical for industrial-scale processes. mdpi.com

The development of catalysts based on azepan-2-one structures would involve synthesizing derivatives where the ring is part of a larger, more complex ligand architecture designed to effectively coordinate with a specific transition metal and facilitate a target reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.